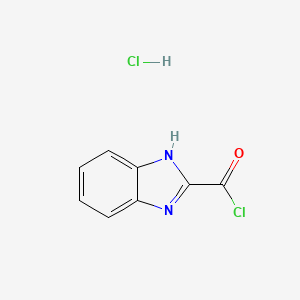

1H-benzimidazole-2-carbonyl chloride hydrochloride

Descripción general

Descripción

1H-Benzimidazole-2-carbonyl chloride hydrochloride is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various biological and chemical processes. This compound is particularly significant due to its versatile applications in scientific research, pharmaceuticals, and industrial processes.

Métodos De Preparación

The synthesis of 1H-benzimidazole-2-carbonyl chloride hydrochloride typically involves the reaction of benzimidazole with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Industrial production methods often involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

1H-Benzimidazole-2-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Hydrolysis: The compound can hydrolyze in the presence of water or aqueous solutions, leading to the formation of benzimidazole-2-carboxylic acid and hydrochloric acid.

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

1H-benzimidazole-2-carbonyl chloride hydrochloride serves as a crucial building block in organic synthesis. It is primarily utilized for the preparation of various benzimidazole derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The compound can undergo several chemical reactions:

- Substitution Reactions : The chloride group can be replaced by nucleophiles such as amines or alcohols to form diverse derivatives.

- Hydrolysis : In the presence of water, it can hydrolyze to yield benzimidazole-2-carboxylic acid and hydrochloric acid.

- Oxidation and Reduction : The benzimidazole ring can participate in oxidation and reduction reactions, leading to different derivatives depending on the reaction conditions used .

Chemistry

This compound is extensively used as a precursor for synthesizing various benzimidazole derivatives. These derivatives are vital in organic chemistry for developing new compounds with desired properties.

Biology

In biological studies, this compound is employed to investigate enzyme inhibitors and as a precursor for synthesizing biologically active molecules. Benzimidazole derivatives have shown promise in targeting various biological pathways, including those involved in viral infections and cancer .

Medicine

Benzimidazole derivatives synthesized from this compound have demonstrated potential therapeutic effects against several diseases:

- Antiviral Activity : Studies have shown that certain derivatives exhibit inhibitory effects against hepatitis B and C viruses, with effective concentrations reported as low as 0.6 μM .

- Anticancer Properties : Research indicates that these compounds may possess anticancer activity, particularly when coordinated with transition metals .

- Anti-inflammatory Effects : Some derivatives have been noted for their analgesic properties, showing significant reductions in inflammation compared to standard treatments .

Industrial Applications

In industry, this compound is used in the production of dyes, pigments, and other industrial chemicals. Its ability to form stable complexes makes it valuable in various applications .

Case Study 1: Antiviral Activity

A study focused on synthesizing benzimidazole-coumarin hybrids demonstrated their effectiveness against hepatitis B virus (HBV) by inhibiting HBsAg secretion with an EC50 value of 0.6 μM. This highlights the potential of benzimidazole derivatives in antiviral drug development .

Case Study 2: Anticancer Research

Research on first-row transition metal compounds containing benzimidazole ligands revealed promising anticancer activity. These compounds showed significant cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents .

Data Tables

| Application Area | Specific Use | Example Findings |

|---|---|---|

| Chemistry | Building block for synthesis | Essential for creating diverse benzimidazole derivatives |

| Biology | Enzyme inhibitors | Effective against viral infections (e.g., HBV) |

| Medicine | Therapeutic agents | Potential anticancer and anti-inflammatory properties |

| Industry | Production of dyes | Valuable for industrial chemical processes |

Mecanismo De Acción

The mechanism of action of 1H-benzimidazole-2-carbonyl chloride hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted.

Comparación Con Compuestos Similares

1H-Benzimidazole-2-carbonyl chloride hydrochloride can be compared with other benzimidazole derivatives, such as:

2-Aminobenzimidazole: Used in the synthesis of various pharmaceuticals and agrochemicals.

Benzimidazole-2-carboxylic acid: An intermediate in organic synthesis with applications in pharmaceuticals and materials science.

Benzimidazole-2-thiol: Known for its applications in corrosion inhibition and as a ligand in coordination chemistry.

The uniqueness of this compound lies in its reactivity and versatility, making it a valuable compound for various scientific and industrial applications.

Actividad Biológica

1H-benzimidazole-2-carbonyl chloride hydrochloride (CAS No. 337508-58-4) is a benzimidazole derivative characterized by a carbonyl chloride functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

- Molecular Formula : C₈H₆Cl₂N₂O

- Molecular Weight : 217.05 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The reactive carbonyl chloride group facilitates nucleophilic substitution reactions, enabling the compound to form covalent bonds with target proteins and enzymes.

Antimicrobial Activity

1H-benzimidazole derivatives have shown significant antimicrobial properties. A study demonstrated that compounds similar to this compound exhibited potent activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.

| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1H-benzimidazole-2-carbonyl chloride | E. coli | 32 µg/mL |

| 1H-benzimidazole-5-carbonyl chloride | S. aureus | 16 µg/mL |

| Benzimidazole | C. albicans | 64 µg/mL |

Antiviral Activity

Research has indicated that benzimidazole derivatives can inhibit viral replication. Specifically, studies on related compounds have shown effectiveness against RNA viruses, including human cytomegalovirus (HCMV). The proposed mechanism involves the inhibition of viral RNA synthesis by blocking RNA polymerase II.

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. For instance, a derivative similar to this compound was found to induce apoptosis in cancer cells through activation of caspase pathways and cell cycle arrest at the G2/M phase.

| Study Reference | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Breast Cancer | 10 | Induction of apoptosis | |

| Lung Cancer | 15 | Cell cycle arrest | |

| Colon Cancer | 20 | Inhibition of proliferation |

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The study employed a disk diffusion method and reported that the compound exhibited substantial inhibition zones against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Properties

In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its potential as an anticancer agent.

Propiedades

IUPAC Name |

1H-benzimidazole-2-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O.ClH/c9-7(12)8-10-5-3-1-2-4-6(5)11-8;/h1-4H,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYWWBKRYDGFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379949 | |

| Record name | 1H-benzimidazole-2-carbonyl chloride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337508-58-4 | |

| Record name | 1H-Benzimidazole-2-carbonyl chloride, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=337508-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-benzimidazole-2-carbonyl chloride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.